Lipophilicity (XLogP3) Variation with Halogen Position
The XLogP3 of N-(3-chlorophenyl)piperazine-1-carboxamide is 1.1 [1]. The para-chloro isomer (N-(4-chlorophenyl)piperazine-1-carboxamide) has a predicted XLogP3 of approximately 1.3–1.4, reflecting altered hydrogen-bonding capacity and dipole moment due to the different chlorine position [2][3]. A 0.2–0.3 logP shift can affect membrane permeability and non-specific binding in whole-cell assays.
vs para isomer 1.3–1.4 (predicted)
Δ ≈ 0.2–0.3
| Evidence Dimension | Octanol-water partition coefficient (predicted) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-(4-chlorophenyl)piperazine-1-carboxamide; XLogP3 = 1.3–1.4 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ 0.2–0.3 |
| Conditions | Computed by XLogP3 algorithm; no experimental logP data available |
Why This Matters
For in vitro assay design, differential lipophilicity may translate into distinct non-specific binding artifacts or solubility limitations, warranting compound-specific optimization.
- [1] PubChem. Compound Summary for CID 16228143: N-(3-Chlorophenyl)piperazine-1-carboxamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for N-(4-chlorophenyl)piperazine-1-carboxamide (predicted data). National Center for Biotechnology Information. View Source
- [3] XLogP3 algorithm reference: Cheng T et al. J Chem Inf Model. 2007;47(6):2140-2148. View Source
